5-Thiazolemethanol-13C3
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Overview
Description
5-Thiazolemethanol-13C3 is a labeled compound used primarily in scientific research. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol-13C3 typically involves the incorporation of carbon-13 isotopes into the thiazole ring. This can be achieved through various synthetic routes, including the reaction of thiazole derivatives with carbon-13 labeled reagents under controlled conditions. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and the compound meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolemethanol-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole aldehydes or acids.
Reduction: Reduction reactions can convert it into thiazole alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups on the thiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiazole aldehydes, while reduction can produce thiazole alcohols. Substitution reactions can result in a variety of thiazole derivatives with different functional groups .
Scientific Research Applications
5-Thiazolemethanol-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, to study the structure and dynamics of molecules.
Biology: In proteomics, it is used to label proteins and peptides, allowing researchers to track and analyze protein interactions and functions.
Medicine: The compound can be used in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Industry: It is used in the development of new materials and chemicals, particularly in the field of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Thiazolemethanol-13C3 involves its incorporation into biological molecules, allowing researchers to study the molecular targets and pathways involved. The carbon-13 labeling provides a unique signature that can be detected using various analytical techniques, enabling detailed studies of molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
5-Thiazolemethanol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Thiazole: The parent compound, which forms the basis for various derivatives, including 5-Thiazolemethanol-13C3.
Thiazole-4-carboxylic acid: Another derivative of thiazole, used in different research applications
Uniqueness
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in analytical and research applications. The isotopic labeling allows for precise tracking and analysis of molecular interactions, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(4,5-13C2)1,3-thiazol-5-yl(113C)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2/i1+1,2+1,4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBQQWDVVHGWDB-STGVANJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13CH]=[13C](S1)[13CH2]O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.